molecular formula C11H20O2 B2471718 3-Methyl-7,12-dioxaspiro[5.6]dodecane CAS No. 2253639-40-4

3-Methyl-7,12-dioxaspiro[5.6]dodecane

Cat. No.: B2471718
CAS No.: 2253639-40-4
M. Wt: 184.279
InChI Key: TYHNXAZKZXYRSU-UHFFFAOYSA-N
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Description

3-Methyl-7,12-dioxaspiro[5.6]dodecane is a spiroketal compound of significant interest in chemical ecology and organic synthesis. Spiroketals of this structural class are frequently identified as key components in the volatile pheromone blends of insects, particularly within the Tephritidae fruit fly family . Research indicates that related spiroketals, such as the various isomers of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, are prominent molecules in the rectal glands of male fruit flies and are electrophysiologically active, triggering responses in female antennae, which suggests a role in mate attraction . The specific stereochemistry of the spiroketal ring system is crucial for its biological activity, as the anomeric effect and torsional strain confer thermodynamic stability to particular stereoisomers, which are selectively recognized by insect olfactory receptors . As a research tool, this compound is valuable for studying insect behavior, developing environmentally friendly pest monitoring systems, and exploring the structure-activity relationships of semiochemicals. Furthermore, spiroketals serve as challenging and important targets in methodological synthetic chemistry due to their unique structural motifs . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-7,12-dioxaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10-4-6-11(7-5-10)12-8-2-3-9-13-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHNXAZKZXYRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis of 3 Methyl 7,12 Dioxaspiro 5.6 Dodecane and Analogues

Advanced Spectroscopic Methodologies for Structural Determination

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of spiroketals like 3-Methyl-7,12-dioxaspiro[5.6]dodecane through fragmentation analysis. While specific mass spectral data for this compound is not extensively detailed in the available literature, the fragmentation patterns of analogous spiroacetals have been studied and provide a basis for predicting its behavior.

In general, the mass spectra of spiroketals are characterized by the presence of a molecular ion peak (M+), which confirms the molecular weight of the compound. The fragmentation of spiroketals is often initiated by the cleavage of bonds alpha to the oxygen atoms, leading to the formation of characteristic fragment ions. For instance, studies on related spiroacetals have shown dominant ion doublets that are indicative of the ring structures. researchgate.net For example, 7-methyl-1,6-dioxaspiro[4.5]decane exhibits a dominant ion doublet at m/z 84 and m/z 87. researchgate.net Similarly, 2-methyl-1,6-dioxaspiro[4.5]decane shows characteristic ions at m/z 98 and m/z 101. researchgate.net

The fragmentation pathways can also involve the loss of neutral molecules, such as water or small alkyl chains, from the molecular ion. The specific fragmentation pattern is highly dependent on the substitution and the size of the rings in the spiroketal structure. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and fragment ions with high accuracy, further aiding in structural elucidation. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis Predicted Observation
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Expected Molecular Ion (M+) m/z 184

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum of a spiroketal is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most prominent features would be the C-O stretching vibrations of the ether linkages within the spiroketal rings. These typically appear in the region of 1200-1000 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the methyl group and the methylene (B1212753) groups of the rings, which are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations would be observed in the 1470-1350 cm⁻¹ range. The absence of a strong absorption band in the 1750-1700 cm⁻¹ region would confirm the absence of a carbonyl (C=O) group, while the absence of a broad band around 3500-3200 cm⁻¹ would indicate the absence of hydroxyl (O-H) groups.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H Stretch (Aliphatic) 3000-2850 3000-2850
C-H Bend 1470-1350 1470-1350
C-O Stretch (Ether) 1200-1000 1200-1000

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

For X-ray crystallographic analysis to be applicable, the compound must be obtainable as a single crystal of suitable quality. If a crystal structure were determined, it would reveal the preferred conformation of the six- and seven-membered rings and the orientation of the methyl group. This information is invaluable for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and interactions with other molecules.

Currently, there is no publicly available X-ray crystal structure for this compound in the searched scientific literature. However, the application of this technique to analogous spiroketal-containing natural products has been instrumental in confirming their complex structures. mskcc.org

Table 3: Mentioned Compounds

Compound Name
This compound
7-methyl-1,6-dioxaspiro[4.5]decane

Reaction Mechanisms and Chemical Reactivity of 3 Methyl 7,12 Dioxaspiro 5.6 Dodecane

Detailed Mechanistic Studies of Spiroacetal Formation Pathways

The formation of spiroacetals, such as 3-Methyl-7,12-dioxaspiro[5.6]dodecane, typically proceeds through the acid-catalyzed reaction of a diol with a ketone. In the case of this compound, the precursors would be a suitably substituted keto-diol. The general mechanism involves two main stages: initial hemiketal formation followed by an intramolecular cyclization to yield the spiroacetal.

The pathway to spiroacetal formation is characterized by several key intermediates. The reaction is typically initiated by the protonation of the carbonyl oxygen of the precursor keto-diol, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

This intermediate then undergoes proton transfer and elimination of a water molecule to generate an oxonium ion. The second hydroxyl group then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This final cyclization step, followed by deprotonation, yields the stable spiroacetal ring system. The hemiketal, formed after the first cyclization, is a crucial intermediate in this process. Although often transient, its formation is a critical step on the path to the final spiroacetal product.

The stereochemical outcome of spiroacetal formation is often dictated by a delicate interplay between kinetic and thermodynamic control. wikipedia.orgdalalinstitute.com Under kinetic control, the product that is formed fastest is the major product. wikipedia.orgdalalinstitute.comnumberanalytics.com This is typically achieved at lower temperatures and with shorter reaction times. wikipedia.org The kinetically favored product corresponds to the reaction pathway with the lowest activation energy.

For this compound, the relative stereochemistry of the methyl group and the conformation of the six- and seven-membered rings would be influenced by these controlling factors. The thermodynamically favored isomer would be the one that minimizes steric interactions and maximizes stabilizing anomeric effects. It is also possible to synthesize thermodynamically less stable spiroacetals using specific synthetic strategies that operate under kinetic control. nih.govacs.org

Ring-Opening and Rearrangement Reactions

Spiroacetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. The ring-opening of this compound would be initiated by the protonation of one of the ring oxygen atoms, followed by nucleophilic attack of water. This process is essentially the reverse of the spiroacetal formation.

Rearrangement reactions of spiroacetals are also known, often promoted by acid or thermal conditions. wikipedia.orgthermofisher.com These rearrangements can involve changes in the ring size or the migration of substituents. wikipedia.org For instance, treatment with strong acids could potentially lead to skeletal rearrangements via carbocationic intermediates. The specific pathways for rearrangement would depend on the structure of the spiroacetal and the reaction conditions employed.

Degradation Pathways and Factors Influencing Chemical Stability

The primary degradation pathway for this compound is acid-catalyzed hydrolysis, which reverts the molecule to its open-chain keto-diol precursor. The stability of the spiroacetal is therefore highly dependent on the pH of its environment.

Several factors can influence the chemical stability of spiroacetals:

Steric Effects: Bulky substituents near the spirocenter can influence the stability and reactivity of the molecule.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can affect the ease of protonation of the ring oxygens and thus the rate of hydrolysis.

Ring Strain: The stability of the spiroacetal is also related to the strain within the two rings. For this compound, the presence of a six-membered and a seven-membered ring will result in a particular conformational preference to minimize strain.

The interaction with other molecules, such as water, can also play a role in the stability, with hydrogen bonding potentially influencing the conformation and reactivity of the spiroacetal. rsc.org

Reactivity Towards Various Reagents and Potential for Chemical Transformations

Beyond hydrolysis, the reactivity of this compound is largely dictated by the presence of the acetal (B89532) functional group. While generally unreactive towards nucleophiles and bases, the spiroacetal moiety can be cleaved under strongly reducing conditions, for example, using reducing agents that can open ether linkages.

The potential for chemical transformations of spiroacetals is a subject of ongoing research in organic synthesis. benthamdirect.com Specific reagents can be employed to effect transformations at other parts of the molecule while keeping the spiroacetal core intact, provided acidic conditions are avoided. Conversely, the spiroacetal can serve as a protecting group for a ketone and a diol, to be removed at a later stage in a synthetic sequence. The development of new synthetic methodologies continues to expand the toolkit for the chemical transformation of these intriguing molecules. researchgate.net

Natural Occurrence and Biosynthetic Pathways of Spiroacetals Including 3 Methyl 7,12 Dioxaspiro 5.6 Dodecane

Isolation and Identification from Biological Matrices

Based on available scientific literature, 3-Methyl-7,12-dioxaspiro[5.6]dodecane has not been isolated or identified from any biological source.

Presence in Insect Exocrine Gland Secretions (e.g., Fruit Flies, Bees)

There are no scientific reports identifying this compound in the exocrine gland secretions of insects such as fruit flies or bees. Research on insect semiochemicals has identified a wide variety of other spiroacetals, including different isomers and derivatives of dioxaspiro[5.6]dodecane in fruit flies of the Bactrocera genus. researchgate.netresearchgate.net However, the specific compound this compound is not mentioned among them.

Occurrence in Other Natural Sources (if documented)

No documentation exists in the scientific literature to suggest the presence of this compound in any other natural sources, such as plants, fungi, or marine organisms.

Elucidation of Biosynthetic Routes to Spiroacetals

As this compound has not been found in a natural context, its biosynthetic pathway has not been studied or elucidated. The general principles of spiroacetal biosynthesis in insects have been established through studies of other, related compounds. nih.govrsc.org This typically involves the modification of fatty acid precursors through oxidative processes. nih.govrsc.org

Precursor Identification (e.g., Fatty Acids) and Early Metabolic Steps

There is no information regarding the specific fatty acid precursors or the initial metabolic steps involved in the potential biosynthesis of this compound.

Enzyme-Mediated Transformations and Key Enzymatic Steps

No enzymes, such as cytochrome P450 monooxygenases, have been implicated in the formation of this compound, as its biosynthesis has not been investigated.

Isotopic Labeling Studies to Confirm Biosynthetic Mechanisms

There have been no isotopic labeling studies conducted to confirm the biosynthetic mechanism for this compound.

Theoretical and Computational Studies of 3 Methyl 7,12 Dioxaspiro 5.6 Dodecane

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. However, no dedicated studies applying these techniques to 3-Methyl-7,12-dioxaspiro[5.6]dodecane have been identified.

Prediction of Stable Conformations and Energy Minima

There are no published research findings detailing the prediction of stable conformations or the corresponding energy minima for this compound. Such studies would typically involve computational methods to explore the potential energy surface of the molecule to identify the most energetically favorable spatial arrangements of its atoms, considering factors like the orientation of the methyl group and the conformations of the six- and seven-membered rings.

Investigation of Conformational Interconversions

No literature is available on the investigation of conformational interconversions for this compound. This type of analysis would require molecular dynamics simulations or other computational techniques to map the energy barriers between different stable conformations, providing insight into the molecule's flexibility and the pathways for changing its shape.

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations provide deep insights into the electronic properties of molecules. Despite the utility of methods like Density Functional Theory (DFT) and Ab Initio calculations, no specific studies have been published for this compound.

Electronic Structure Analysis and Bonding Characteristics

A detailed analysis of the electronic structure and bonding characteristics of this compound is not present in the current scientific literature. Such an analysis would describe the distribution of electrons within the molecule, the nature of its chemical bonds, and properties such as molecular orbital energies, which are fundamental to understanding its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no published computational studies predicting the spectroscopic parameters for this compound. Quantum chemical calculations are frequently used to predict NMR (Nuclear Magnetic Resonance) chemical shifts and coupling constants, which can be invaluable for confirming the structure and stereochemistry of a synthesized compound. For this molecule, such predictive data is not available.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

No computational Structure-Activity Relationship (SAR) studies for this compound are documented. SAR studies are crucial in medicinal chemistry and materials science for correlating a molecule's structure with its biological activity or physical properties. Computational SAR would involve modeling the interaction of this specific spiroketal with biological targets or predicting its properties based on its structure, but this has not been reported.

Rational Design of Novel Spiroacetal Derivatives and Ligands

The spiroacetal motif, exemplified by the this compound scaffold, is a recognized privileged structure in medicinal chemistry and materials science. researchgate.netresearchgate.net Its rigid, three-dimensional architecture provides a unique conformational constraint that can be exploited for the specific targeting of biological macromolecules. researchgate.net The rational design of novel derivatives and ligands based on this spiroacetal core leverages computational and theoretical studies to predict and optimize molecular properties, thereby accelerating the discovery of new functional molecules. mdpi.com This approach moves beyond traditional trial-and-error synthesis, allowing for a more directed and efficient exploration of chemical space. nih.gov

The process of rational design typically begins with the identification of a biological target or a desired material property. mdpi.com With the this compound framework as a starting point, computational methods are employed to design modifications that are predicted to enhance activity or performance. nih.gov Key strategies in this process include structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govyoutube.com

Structure-based design relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. nih.govmdpi.com In a hypothetical scenario targeting a specific enzyme, the this compound core could be computationally "docked" into the active site of the enzyme. youtube.com This allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds or hydrophobic contacts. nih.govmdpi.com Based on this information, derivatives can be designed to optimize these interactions. For instance, functional groups could be added to the methyl group or the carbon backbone of the spiroacetal to form additional hydrogen bonds with amino acid residues in the active site, thereby increasing binding affinity and inhibitory potency. nih.gov

Ligand-based design is employed when the structure of the biological target is unknown. youtube.com This approach utilizes the structures of known active molecules to develop a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov Starting with the this compound scaffold, a library of virtual derivatives can be generated and screened against the pharmacophore model to identify candidates with a high probability of being active. rsc.org

To illustrate the process of rational design, consider a hypothetical objective to develop a selective inhibitor for a novel kinase. The this compound core is chosen as the starting scaffold.

Table 1: Hypothetical In Silico Screening of this compound Derivatives

Compound IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
SKD-001Unmodified Core-5.2Hydrophobic interactions
SKD-002Addition of a hydroxyl group at C4-6.8Hydrogen bond with Asp145
SKD-003Addition of an amino group at C9-7.5Hydrogen bond with Glu102, salt bridge
SKD-004Phenyl ring addition at C3-methyl-8.1π-π stacking with Phe89

Following the initial in silico screening, promising candidates would be synthesized and subjected to experimental validation. Further rounds of computational modeling and synthetic modification would then be used to refine the lead compounds, optimizing for potency, selectivity, and pharmacokinetic properties. youtube.com

Another important aspect of the rational design of spiroacetal derivatives is the consideration of their stereochemistry. The spiro center of this compound is a stereocenter, and different stereoisomers can exhibit significantly different biological activities. umich.edu Computational studies can help to predict the most active stereoisomer and guide enantioselective synthesis efforts. umich.edu

The rational design of novel spiroacetal derivatives and ligands based on the this compound core is a powerful strategy for the discovery of new bioactive molecules. By combining computational modeling with synthetic chemistry, researchers can efficiently explore the chemical space around this privileged scaffold to develop compounds with tailored properties.

Advanced Applications and Potential Utility of 3 Methyl 7,12 Dioxaspiro 5.6 Dodecane and Its Derivatives

Applications in Materials Science

A thorough search of existing scientific literature and materials science databases did not yield any specific studies on the application of 3-Methyl-7,12-dioxaspiro[5.6]dodecane or its direct derivatives in the development of novel materials.

Development of Novel Polymeric and Supramolecular Materials

There is currently no available research detailing the incorporation of this compound as a monomer or structural unit in the synthesis of polymers or the construction of supramolecular assemblies. The potential for this compound to influence material properties such as thermal stability, solubility, or self-assembly behavior has not been explored in the published literature.

Integration into Functional Composites

Similarly, the scientific literature lacks any reports on the use of this compound as a component in functional composite materials. Its potential role as a plasticizer, compatibilizer, or additive to enhance the physical or chemical properties of composites has not been investigated.

Catalytic Applications

No dedicated research has been found regarding the use of this compound or its derivatives in catalytic processes.

Use as Chiral Ligands in Asymmetric Catalysis

The potential of chiral derivatives of this compound as ligands in asymmetric catalysis is an area that remains unexplored in the current body of scientific literature. The specific stereochemical features of this spirocyclic system and its potential to induce enantioselectivity in chemical reactions have not been reported.

Exploration in Other Catalytic Processes

Beyond asymmetric catalysis, there are no available studies on the application of this compound in other catalytic systems, either as a catalyst itself, a precursor, or a supporting ligand.

Contribution to Fragrance and Flavor Chemistry (e.g., Perfumery Components)

While direct research on this compound in fragrance and flavor chemistry is not available, the study of structurally related compounds provides some context for its potential utility. A related compound, Methyl-8-ethyl-1,7-dioxaspiro(5.6)dodecane, has been identified as a synthetic fragrance compound. This suggests that the dioxaspiro[5.6]dodecane skeleton can be a valuable scaffold for molecules with desirable olfactory properties. The specific odor characteristics of these compounds are influenced by the nature and position of substituents on the spirocyclic framework. For instance, Methyl-8-ethyl-1,7-dioxaspiro(5.6)dodecane is noted for its pleasant, woody, and slightly fruity scent, which makes it a component in various perfumes and cosmetic products. This indicates that the core structure of this compound may also elicit interesting and potentially useful sensory profiles, although specific research to confirm this is currently lacking.

Precursors for the Synthesis of Complex Natural Products and Bioactive Molecules

A prime example of the strategic use of spiroketal cores is in the synthesis of polyketide natural products, a class of compounds renowned for their potent biological activities. Many of these molecules, including certain antibiotics and antiproliferative agents, feature complex spiroketal systems that are crucial for their medicinal properties. The synthesis of these intricate structures often relies on the stereocontrolled formation of spiroketal units, which can be pre-formed as chiral building blocks and later integrated into the larger molecular scaffold.

One notable area where dioxaspiro[5.6]dodecane-like structures are of significant interest is in the synthesis of Reveromycin B. This polyketide, known for its activity as an inhibitor of epidermal growth factor, possesses a characteristic 5,6-spiroketal system. nih.gov The total synthesis of Reveromycin B necessitates a convergent and highly stereoselective approach to construct this core structure. nih.gov While the specific use of this compound as the starting material is not explicitly detailed, the synthetic strategies employed often involve the creation of analogous spiroketal intermediates that mirror the structural and stereochemical features of this compound. The logic behind such a synthetic design is to leverage the pre-defined stereocenters of the spiroketal to control the stereochemistry of the final natural product.

The general approach to incorporating such spiroketal precursors involves their functionalization at strategic positions, allowing for the attachment of side chains and the elaboration of the rest of the natural product's framework. The methyl group in this compound, for instance, can serve as a handle for further chemical transformations or as a key stereodirecting element. The inherent stability of the spiroketal ring system under a variety of reaction conditions further enhances its utility as a reliable synthetic intermediate.

The table below summarizes key information regarding the application of spiroketal cores in the synthesis of complex natural products.

Natural Product ClassKey Structural MotifRelevance of Spiroketal Precursor
Polyketide AntibioticsSpiroketal systemsCrucial for biological activity and overall structure
Ionophore AntibioticsPolyether frameworks with spiroketalsFacilitates ion transport across membranes
Marine Natural ProductsDiverse and complex spiroketal geometriesOften responsible for potent and unique bioactivities

In essence, while a direct synthetic lineage from this compound to a specific complex natural product is not prominently featured in the scientific literature, its structural archetype is fundamental to the logic and practice of modern synthetic organic chemistry. The principles of stereocontrol and convergent synthesis that underpin the use of such spiroketal building blocks are central to the efficient construction of a wide range of medicinally important molecules. The continued exploration of stereoselective methodologies for the synthesis and functionalization of dioxaspiroalkanes is expected to further expand their role as indispensable precursors in the synthesis of the next generation of complex bioactive compounds.

Environmental Fate and Degradation Studies of Spiroacetals Excluding Direct Toxicity Profiles

Environmental Pathways of Transformation (e.g., Hydrolysis, Photolysis)

There is no available scientific data on the environmental transformation of 3-Methyl-7,12-dioxaspiro[5.6]dodecane through pathways such as hydrolysis or photolysis. Spiroacetals, as a class of compounds, can be susceptible to hydrolysis under acidic conditions, which would break the spirocyclic structure. However, the rate and extent of such reactions for this compound have not been documented. Similarly, no studies were found that investigate its degradation upon exposure to sunlight (photolysis).

Data Table: Hydrolysis and Photolysis Data for this compound

Parameter Value Source
Hydrolysis Half-Life No data available N/A

This table is for illustrative purposes and highlights the absence of available data.

Biodegradation Mechanisms (if research exists)

Research on the biodegradation of this compound is currently not present in the public domain. The potential for microorganisms to break down this compound, the metabolic pathways that might be involved, and the resulting degradation products are unknown. While some spiroacetals are known to be biodegradable, the specific structural features of this compound, such as the methyl group, could influence its susceptibility to microbial degradation. Without dedicated studies, its biodegradability remains a matter of speculation.

Data Table: Biodegradation Studies of this compound

Study Type Organism/Enzyme Degradation Rate Metabolites Identified
Aerobic Biodegradation No data available No data available No data available

This table is for illustrative purposes and highlights the absence of available data.

Persistence and Distribution in Environmental Compartments

Information regarding the persistence and distribution of this compound in environmental compartments such as soil, water, and air is not available. Key environmental parameters like the soil sorption coefficient (Koc), bioconcentration factor (BCF), and Henry's Law constant, which are crucial for predicting the environmental partitioning of a chemical, have not been determined for this compound. Consequently, its potential to persist in the environment, bioaccumulate in organisms, or undergo long-range transport is unknown.

Data Table: Environmental Persistence and Distribution Parameters for this compound

Parameter Value Environmental Compartment
Persistence (Half-life) No data available Soil, Water, Air

This table is for illustrative purposes and highlights the absence of available data.

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge Regarding 3-Methyl-7,12-dioxaspiro[5.6]dodecane

Currently, publicly available scientific literature and databases contain minimal information regarding this compound. Commercial suppliers list the compound, providing basic chemical identifiers. However, detailed experimental data on its synthesis, spectroscopic properties, chemical reactivity, and potential applications are conspicuously absent from peer-reviewed research. This profound lack of information underscores that the scientific community has yet to direct significant attention to this specific molecule.

Identification of Remaining Research Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the complete absence of published research on this compound. This overarching gap can be broken down into several key research challenges:

Stereoselective Synthesis: A major challenge in spiroketal chemistry is the stereocontrolled synthesis of specific isomers. mskcc.orgbenthamscience.com For this compound, which possesses stereocenters, the development of synthetic routes that selectively yield each possible stereoisomer is a fundamental hurdle that needs to be addressed. Both thermodynamically and kinetically controlled reaction pathways would need to be explored to gain access to the full stereochemical diversity of this molecule. mskcc.org

Spectroscopic and Structural Characterization: There is no available data on the nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) profiles of this compound. Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of its structure and stereochemistry.

Physicochemical Properties: Basic physicochemical properties such as melting point, boiling point, solubility, and stability have not been reported. This information is essential for any potential application or further chemical studies.

Chemical Reactivity: The reactivity of the spiroketal core and the influence of the methyl substituent in this compound are unknown. Understanding its stability under various conditions (e.g., acidic, basic) and its reactivity towards different reagents is a critical area for investigation.

Biological Activity: Spiroketals are known to exhibit a wide range of biological activities. nih.govrsc.orgnih.gov However, no biological screening has been reported for this compound, representing a significant gap in our understanding of its potential as a bioactive molecule.

Emerging Research Avenues and Interdisciplinary Opportunities

The dearth of information on this compound opens up numerous avenues for original research, with opportunities for interdisciplinary collaboration.

Methodology Development in Organic Synthesis: The development of novel and efficient synthetic strategies for this compound, particularly those that offer high stereoselectivity, would be a valuable contribution to the field of organic synthesis. This could involve exploring transition-metal catalysis or enzymatic transformations. thieme-connect.comethz.ch

Computational Chemistry: In the absence of experimental data, computational studies could provide initial insights into the conformational preferences, stability of different stereoisomers, and predicted spectroscopic properties of this compound. These theoretical investigations could guide future synthetic and analytical efforts.

Chemical Biology and Medicinal Chemistry: A key interdisciplinary opportunity lies in the synthesis of a library of stereoisomers of this compound for high-throughput screening against various biological targets. Given that the spiroketal motif is a recognized "privileged scaffold" in drug discovery, this compound could be a starting point for the development of new therapeutic agents. rsc.orgrsc.org

Materials Science: The rigid, three-dimensional structure of spiroketals could be exploited in the design of novel polymers or materials with unique properties. Research into the incorporation of this compound into larger molecular architectures could be a fruitful area of exploration.

Translational Potential and Future Directions in Chemical Innovation

While it is premature to define the translational potential of a compound that has not been studied, the broader context of spiroketal chemistry allows for informed speculation on future directions.

Drug Discovery and Development: Should any of the stereoisomers of this compound exhibit significant biological activity, it could become a lead compound for the development of new drugs. The structural rigidity of the spiroketal core can be advantageous for binding to biological targets with high specificity. thieme-connect.com

Agrochemicals: Many natural product spiroketals have applications as pesticides or pheromones. Future research could explore the potential of this compound in agriculture, for instance, as an insect repellent or growth regulator.

Flavor and Fragrance Industry: The structural characteristics of this compound suggest it could possess unique organoleptic properties. Its potential as a novel flavor or fragrance component could be investigated.

Chiral Building Blocks: Once stereoselective synthetic routes are established, the different isomers of this compound could serve as valuable chiral building blocks for the synthesis of more complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-7,12-dioxaspiro[5.6]dodecane, and how can purity be ensured?

  • Methodology : Synthesis typically involves acid-catalyzed cyclization of diols or keto-alcohol precursors under controlled conditions. For example, stereoselective synthesis of analogous spiroacetals (e.g., from Bactrocera tryoni) employs chiral catalysts to control the configuration of methyl and ethyl substituents . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity validation requires GC-MS (to detect volatile byproducts) and ¹H/¹³C NMR to confirm stereochemistry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR resolves methyl group splitting patterns (e.g., δ 1.2–1.4 ppm for axial vs. equatorial methyl) and coupling constants to confirm spirocyclic geometry. ¹³C NMR identifies oxygenated carbons (δ 90–110 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) with isotopic pattern matching confirms molecular formula (C₁₁H₂₀O₂). Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 85 for dioxane ring cleavage) .
  • IR Spectroscopy : Stretching vibrations for ether linkages (C-O-C) at 1100–1250 cm⁻¹ .

Q. How does the compound’s stability vary under thermal or oxidative conditions?

  • Methodology : Stability is assessed via thermogravimetric analysis (TGA) under nitrogen/air atmospheres. For example, dodecane derivatives show decomposition thresholds at ~250°C in oxidative environments . Solvent stability tests (e.g., in DMSO, MeOH) use HPLC to monitor degradation over 24–72 hours. Spiroacetals are prone to acid-catalyzed ring-opening; pH-dependent stability studies (e.g., in buffered solutions) are critical for applications in biological media .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

  • Methodology : Response Surface Methodology (RSM) or Taguchi orthogonal arrays statistically optimize reaction parameters. For analogous spirocyclic systems, factors include temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity. ANOVA identifies significant variables (e.g., temperature contributes 45% variance in yield) . Central Composite Design (CCD) models non-linear relationships, while Design-Expert® software validates interactions (e.g., pressure vs. retention time) .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodology : Contradictions often arise from conformational flexibility or impurities. Solutions include:

  • Dynamic NMR : Variable-temperature NMR (e.g., –40°C to 25°C) detects ring-flipping dynamics in spiroacetals, resolving splitting ambiguities .
  • 2D Techniques : HSQC and HMBC correlate protons with carbons to confirm connectivity. NOESY identifies spatial proximity of methyl groups to ether oxygens .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, comparing theoretical vs. experimental data .

Q. What are the challenges in quantifying this compound in complex mixtures using GC-MS?

  • Methodology : Co-elution with matrix components (e.g., alkanes) is mitigated via:

  • Selective Ion Monitoring (SIM) : Focus on unique molecular ions (e.g., m/z 184 for C₁₁H₂₀O₂⁺) .
  • Isotopic Pattern Filtering : Compare measured vs. theoretical isotopic distributions (e.g., using NIST MS libraries) .
  • Internal Standards : Use deuterated analogs (e.g., d₃-dodecane) to correct for injection variability . Contamination risks (e.g., column carryover) require post-run bake-outs and splitless injection protocols .

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